![molecular formula C16H23NO3 B290944 Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
Methyl 4-[(2-propylpentanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-propylpentanoyl)amino]benzoate, also known as MPB, is a chemical compound that belongs to the family of local anesthetics. It is a white crystalline powder that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2-propylpentanoyl)amino]benzoate is similar to other local anesthetics. It works by blocking the voltage-gated sodium channels in the nerve fibers, preventing the propagation of action potentials. This results in the loss of sensation and pain relief in the affected area.
Biochemical and Physiological Effects
Methyl 4-[(2-propylpentanoyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been reported to decrease the release of inflammatory cytokines and reduce the production of reactive oxygen species. Methyl 4-[(2-propylpentanoyl)amino]benzoate has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-[(2-propylpentanoyl)amino]benzoate in lab experiments is its potency and specificity. It can induce local anesthesia and analgesia without affecting the overall physiological function of the animal. However, one of the limitations of using Methyl 4-[(2-propylpentanoyl)amino]benzoate is its short duration of action, which may require repeated administration during long-term experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 4-[(2-propylpentanoyl)amino]benzoate in scientific research. One potential area of application is in the development of novel local anesthetics with improved potency and duration of action. Methyl 4-[(2-propylpentanoyl)amino]benzoate may also be used in the investigation of the molecular mechanisms underlying the development of chronic pain conditions. Additionally, Methyl 4-[(2-propylpentanoyl)amino]benzoate may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, Methyl 4-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been widely used in scientific research as a local anesthetic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Methyl 4-[(2-propylpentanoyl)amino]benzoate has shown promising results in various research applications, and its potential therapeutic applications warrant further investigation.
Métodos De Síntesis
Methyl 4-[(2-propylpentanoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction between 4-aminobenzoic acid and 2-propylpentanoyl chloride. The resulting product is then treated with methyl alcohol to obtain Methyl 4-[(2-propylpentanoyl)amino]benzoate. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-propylpentanoyl)amino]benzoate has been widely used in scientific research as a local anesthetic agent. It is commonly used in animal models to induce anesthesia and analgesia during surgical procedures. Methyl 4-[(2-propylpentanoyl)amino]benzoate has also been used in various in vitro studies to investigate the effects of local anesthetics on cellular and molecular processes.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
methyl 4-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-4-6-12(7-5-2)15(18)17-14-10-8-13(9-11-14)16(19)20-3/h8-12H,4-7H2,1-3H3,(H,17,18) |
Clave InChI |
IVJIEUSXMVXQOZ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OC |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



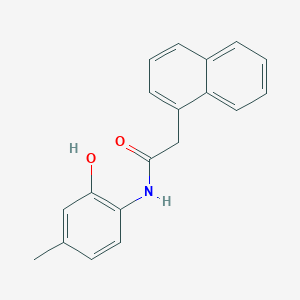

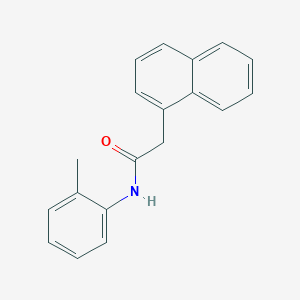

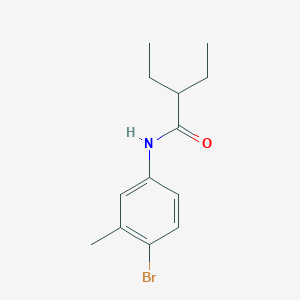

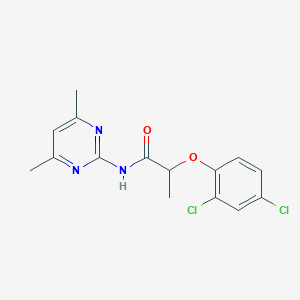
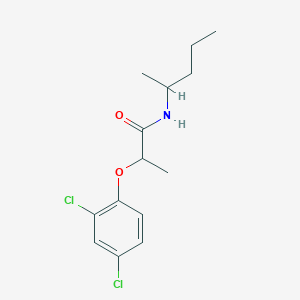
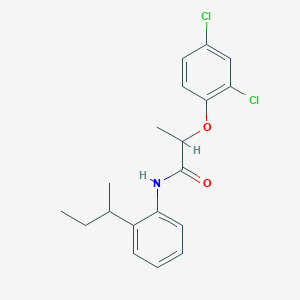
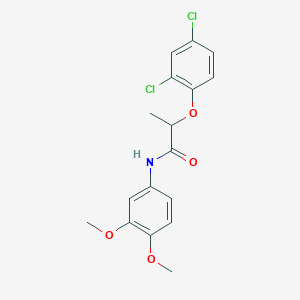

![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)

![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)